Zonisamide N,N-Dimethylformimidamide is a chemical compound derived from zonisamide, which is an antiepileptic medication. Zonisamide is classified as a sulfonamide and is primarily used in the treatment of epilepsy and certain types of seizures. The compound has gained attention for its potential therapeutic applications beyond epilepsy, including its effects on various neurotransmitter systems.
Zonisamide was first synthesized in the 1970s and has been utilized in clinical settings since its approval for use as an antiepileptic drug. It is derived from the benzisoxazole family, which contributes to its unique pharmacological properties. The compound can be synthesized through various methods, including sulfonation and amidation processes.
Zonisamide N,N-Dimethylformimidamide falls under the category of small molecules with antiepileptic properties. It is classified as a sulfonamide, specifically a derivative of 1,2-benzisoxazole-3-methanesulfonamide. This classification highlights its structural features and functional groups that contribute to its biological activity.
The synthesis of zonisamide involves several key steps, primarily focusing on the formation of the benzisoxazole ring and subsequent modifications to introduce the sulfonamide group. One notable method includes:
The reaction conditions for synthesizing zonisamide include:
Zonisamide has a complex molecular structure characterized by:
Zonisamide undergoes various chemical reactions that contribute to its pharmacological profile:
Key reactions include:
Zonisamide exerts its effects primarily through:
Research indicates that zonisamide alters neurotransmitter release, particularly glutamate and gamma-aminobutyric acid, enhancing inhibitory signaling in the brain. Its mechanism also includes weak inhibition of carbonic anhydrase, although this effect is not directly responsible for its antiepileptic properties.
Zonisamide N,N-Dimethylformimidamide has several applications in scientific research:
Zonisamide N,N-Dimethylformimidamide is systematically named as N'-((1,2-benzoxazol-3-ylmethyl)sulfonyl)-N,N-dimethylmethanimidamide (CAS: 1217201-89-2). Its molecular formula is C₁₁H₁₃N₃O₃S, with a molecular weight of 267.30 g/mol [3] [6] [8]. This compound is identified as a key synthetic intermediate or degradation product of the antiepileptic drug zonisamide (1,2-benzisoxazole-3-methanesulfonamide). Structurally, it features:
Table 1: Atomic Connectivity of Zonisamide N,N-Dimethylformimidamide
Atom Group | Bond Type | Connected To |
---|---|---|
Benzisoxazole-C3 | Covalent | -CH₂-SO₂- |
-SO₂- | Covalent | -N=C-N(CH₃)₂ |
Formimidamide-N | Double bond | =C-N(CH₃)₂ |
Sulfonamide-containing anticonvulsants leverage the –SO₂NH₂ group or its bioisosteres for target engagement. Zonisamide N,N-Dimethylformimidamide modifies this critical pharmacophore, altering electronic and steric properties:
The electron-donating dimethylamino group elevates the highest occupied molecular orbital (HOMO) energy, potentially affecting redox interactions [4].
Structural Comparisons:
Table 2: Structural and Functional Attributes of Sulfonamide Anticonvulsants
Compound | Core Structure | Sulfonamide Variant | Key Targets | |
---|---|---|---|---|
Zonisamide N,N-Dimethylformimidamide | 1,2-Benzisoxazole | –SO₂–N=C–N(CH₃)₂ | Unknown (research compound) | |
Zonisamide | 1,2-Benzisoxazole | –SO₂NH₂ | Voltage-gated Na⁺/Ca²⁺ channels, carbonic anhydrase | [1] [2] |
Acetazolamide | Thiadiazole | –SO₂NH₂ | Carbonic anhydrase | [2] |
Topiramate | Fructose derivative | –O–SO₂NH₂ | GABA-A receptors, AMPA receptors, carbonic anhydrase | [4] [5] |
The formimidamide group introduces geometric isomerism due to the C=N bond (E/Z isomers). The E-isomer (trans configuration) is thermodynamically favored, with the bulky benzisoxazole and dimethylamino groups oriented opposite to minimize steric clash [6] [8]. Key aspects include:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: